N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-23-16(13-3-6-15(25-2)7-4-13)10-21-20(23)28-11-19(24)22-14-5-8-17-18(9-14)27-12-26-17/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVUFSDVJIDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The presence of sulfur in the thioacetamide group may contribute to its biological activity.
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. A study reported that derivatives with similar structures showed IC50 values (the concentration needed to inhibit cell growth by 50%) ranging from 7.4 µM to 25.72 µM against various cancer cell lines .
Table 1: Anti-Cancer Activity Comparison
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 7.4 | U87 Glioblastoma |
| Compound B | 25.72 | MCF Cell Line |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar benzodioxole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, a related compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL against these pathogens .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Research has indicated that compounds containing imidazole can inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT .
Case Studies
- In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor growth compared to untreated controls. This highlights the compound's potential as an anti-cancer agent .
- Cell Culture Experiments : Cultured cancer cells treated with the compound exhibited increased apoptosis rates, confirming its role in promoting programmed cell death in malignant cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference. Key steps include coupling the benzo[d][1,3]dioxole moiety with the imidazole-thioacetamide core. Solvents like dimethylformamide (DMF) or acetonitrile are used to dissolve reactants, with temperature control (reflux) and pH adjustment critical for high yields. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from solvents like ethanol or ethyl acetate .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. Purity is assessed via high-performance liquid chromatography (HPLC), while infrared (IR) spectroscopy identifies functional groups. Elemental analysis validates stoichiometry. For complex mixtures, tandem MS (LC-MS/MS) or 2D-NMR (e.g., COSY, HSQC) resolves ambiguities .
Q. How should biological screening assays be designed to evaluate initial bioactivity?
Assays should include dose-response curves (0.1–100 µM), solvent controls (e.g., DMSO), and positive controls (e.g., doxorubicin for cytotoxicity). For antimicrobial activity, use Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. Cytotoxicity assays (e.g., MTT on HEK293 or HeLa cells) assess selectivity. Pre-incubation HPLC analysis confirms compound stability in assay media (e.g., PBS) .
Q. What functional groups in the compound are most reactive, and how do they influence derivatization?
The thioacetamide (-S-C(=O)-N-) linker is oxidation-sensitive, requiring anhydrous conditions. The imidazole ring undergoes electrophilic substitution (e.g., halogenation), while the methoxyphenyl group participates in demethylation reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may stabilize reactive sites during derivatization. Reactivity can be probed via nucleophilic displacement assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications (e.g., replacing 4-methoxyphenyl with halogens or altering the thioacetamide linker) are followed by in vitro bioassays. Computational docking (e.g., AutoDock Vina) predicts binding to targets like cytochrome P450 or kinases. For example, introducing methyl groups on the imidazole ring may enhance metabolic stability, while fluorination could improve blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay protocol variations (e.g., cell line specificity). Meta-analysis of raw data, standardization using reference compounds, and orthogonal assays (e.g., enzymatic vs. cell-based) clarify results. For instance, conflicting antifungal data can be resolved via time-kill assays under identical culture conditions .
Q. How can pharmacokinetic parameters (e.g., bioavailability) be predicted or measured?
In silico tools (SwissADME) predict LogP, bioavailability scores, and P-glycoprotein substrate likelihood. Experimentally, Caco-2 cell permeability assays and hepatic microsome stability tests assess absorption and metabolism. Plasma protein binding is quantified via equilibrium dialysis. In vivo rodent studies using LC-MS/MS profile clearance rates .
Q. What computational methods elucidate the compound’s mechanism of action?
Molecular dynamics simulations (GROMACS) model ligand-receptor interactions over time. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bond donors). Quantum mechanics/molecular mechanics (QM/MM) simulations probe reaction pathways. Ensemble docking accounts for protein flexibility, such as CYP450 isoform dynamics .
Q. How can solubility and stability challenges be mitigated in experimental settings?
Co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes enhance solubility. Stability studies under varying pH and light exposure guide storage (-20°C in amber vials). Lyophilization improves long-term stability. Nanoformulations (e.g., liposomes) increase bioavailability in vivo .
Q. What methodologies investigate off-target effects and toxicity?
High-throughput screening against receptor panels (e.g., CEREP) identifies off-target binding. Genotoxicity is assessed via Ames test (mutagenicity) and comet assay (DNA damage). Chronic toxicity studies in rodents (28-day exposure) monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine). Transcriptomic profiling (RNA-seq) reveals pathway dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
